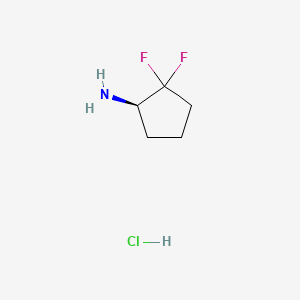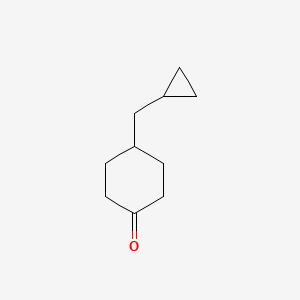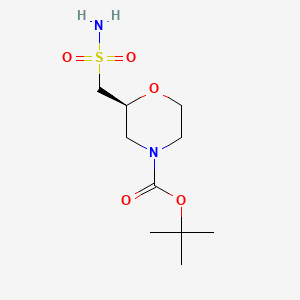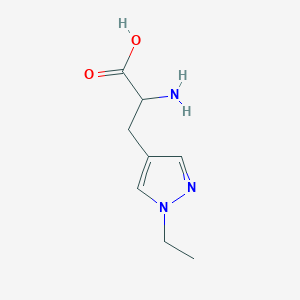
2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid is a compound that features both an amino acid and a pyrazole ring in its structure. This unique combination makes it an interesting subject of study in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts significant biological activity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino acid moiety. One common method involves the reaction of ethyl hydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino acid side chain .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can yield various alkylated or acylated derivatives .
Scientific Research Applications
2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain kinases or modulate the activity of specific receptors involved in inflammation and cancer .
Comparison with Similar Compounds
- 3-Amino-5-(1-ethyl-1h-pyrazol-4-yl)propanoic acid
- 2-Amino-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid
- 2-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid
Comparison: 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid is unique due to the specific substitution on the pyrazole ring. This substitution can significantly influence the compound’s biological activity and chemical reactivity. Compared to its analogs, the ethyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-amino-3-(1-ethylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-11-5-6(4-10-11)3-7(9)8(12)13/h4-5,7H,2-3,9H2,1H3,(H,12,13) |
InChI Key |
RGBHOWKUWKQZRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


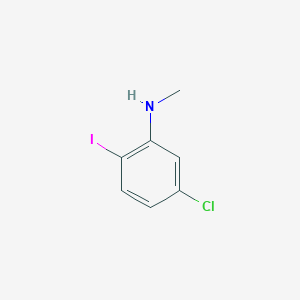
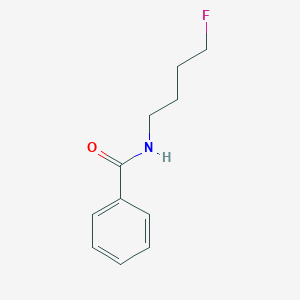
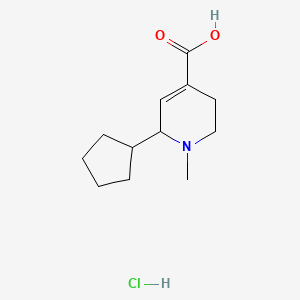
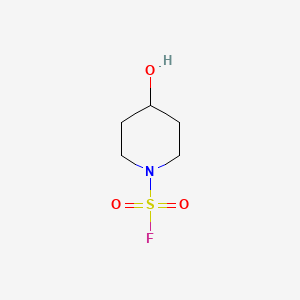
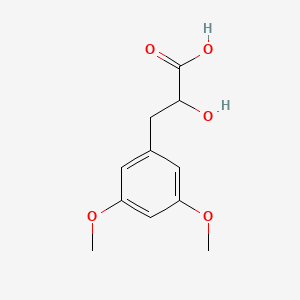
![2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide](/img/structure/B13489471.png)
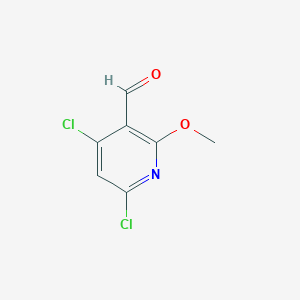
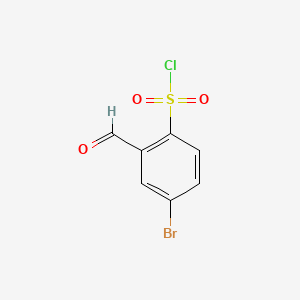
![4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)
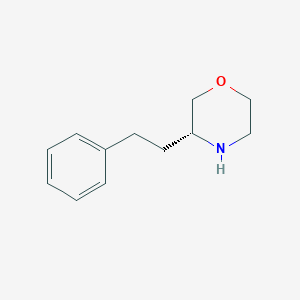
![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13489508.png)
